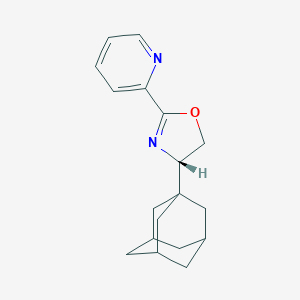
N'-(4-Methoxybenzoyl)-2-naphthohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(4-Methoxybenzoyl)-2-naphthohydrazide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Methoxybenzoyl)-2-naphthohydrazide typically involves the reaction of 4-methoxybenzoyl chloride with 2-naphthohydrazide. The process can be summarized as follows:
Starting Materials: 4-Methoxybenzoyl chloride and 2-naphthohydrazide.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Solvents such as dichloromethane or chloroform are commonly used.
Procedure: 4-Methoxybenzoyl chloride is added dropwise to a solution of 2-naphthohydrazide in the chosen solvent, often in the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Purification: The product is typically purified by recrystallization or column chromatography to obtain N’-(4-Methoxybenzoyl)-2-naphthohydrazide in high purity.
Industrial Production Methods
Industrial production of N’-(4-Methoxybenzoyl)-2-naphthohydrazide follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors equipped with temperature and pressure control to ensure consistent reaction conditions.
Continuous Flow Systems: These systems allow for the continuous addition of reactants and removal of products, improving efficiency and yield.
Automated Purification: Industrial purification methods may include automated chromatography systems and crystallization units to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(4-Methoxybenzoyl)-2-naphthohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted naphthohydrazides depending on the nucleophile used.
Applications De Recherche Scientifique
N’-(4-Methoxybenzoyl)-2-naphthohydrazide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as light-emitting diodes (LEDs) and photovoltaic cells.
Mécanisme D'action
The mechanism of action of N’-(4-Methoxybenzoyl)-2-naphthohydrazide involves its interaction with molecular targets such as enzymes and receptors. The methoxybenzoyl group can form hydrogen bonds and hydrophobic interactions with target proteins, while the naphthohydrazide moiety can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N’-(4-Methoxybenzoyl)-2-hydroxybenzohydrazide: Similar structure but with a hydroxy group instead of a naphthyl group.
N’-(4-Methoxybenzoyl)-2-aminobenzohydrazide: Contains an amino group instead of a naphthyl group.
N’-(4-Methoxybenzoyl)-2-thiobenzohydrazide: Features a thiol group instead of a naphthyl group.
Uniqueness
N’-(4-Methoxybenzoyl)-2-naphthohydrazide is unique due to the presence of the naphthyl group, which imparts distinct electronic and steric properties. This uniqueness allows it to interact differently with biological targets compared to its analogs, potentially leading to unique biological activities and applications.
Propriétés
Formule moléculaire |
C19H16N2O3 |
|---|---|
Poids moléculaire |
320.3 g/mol |
Nom IUPAC |
N'-(4-methoxybenzoyl)naphthalene-2-carbohydrazide |
InChI |
InChI=1S/C19H16N2O3/c1-24-17-10-8-14(9-11-17)18(22)20-21-19(23)16-7-6-13-4-2-3-5-15(13)12-16/h2-12H,1H3,(H,20,22)(H,21,23) |
Clé InChI |
SHMSXBAHVASUIV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC3=CC=CC=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-(4-Bromophenyl)-6-phenyldibenzo[b,d]furan](/img/structure/B12838334.png)
![(R)-2-((3AR,5R,6S,6aR)-6-(benzyloxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)-2-hydroxyethyl pivalate](/img/structure/B12838336.png)
![[(2R,3R,4R,5S)-3,4-diacetyloxy-5-bromo-5-hydroxyoxolan-2-yl]methyl acetate;3-methylpyridine-2-carboxamide](/img/structure/B12838338.png)


![4-[3-(Trifluoromethyl)phenyl]-2-thiophene carbaldehyde](/img/structure/B12838351.png)
![Diethoxy-[1-Phenyl-3-(Trifluoromethyl)Pyrazol-4-Yl]Oxy-Thioxo-lambda5-Phosphane](/img/structure/B12838367.png)
![[4-[(2S)-3-ethoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]phenyl]boronic acid](/img/structure/B12838369.png)
![(1R,2S)-2-[4-(2-sulfanylideneethyl)benzoyl]cyclohexane-1-carboxylic acid](/img/structure/B12838375.png)


